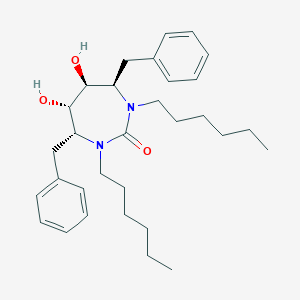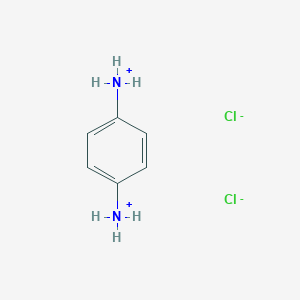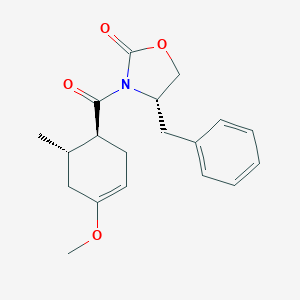
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone, also known as BMVC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMVC belongs to the class of oxazolidinones, which are known for their antibacterial properties. However, BMVC has been found to have unique properties that make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to have various biochemical and physiological effects. Studies have shown that 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can induce apoptosis, which is a process of programmed cell death. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to inhibit angiogenesis, which is a process of blood vessel formation that is necessary for the growth and spread of cancer cells. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to have anti-inflammatory properties, which can be beneficial in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a cost-effective option for scientific research. However, one of the limitations of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions that can be explored in the study of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can be further studied to gain a better understanding of its effects on cellular processes.
Métodos De Síntesis
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-benzyl-2-oxazolidinone with sodium hydride, which results in the formation of a sodium salt. This salt is then reacted with 1-methoxy-5-methylcyclohexene-4-carboxylic acid, which leads to the formation of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone.
Aplicaciones Científicas De Investigación
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is in the field of cancer research. Studies have shown that 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has anti-cancer properties and can inhibit the growth of cancer cells. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to have potential applications in the field of neuroscience, as it has been shown to have neuroprotective properties and can protect against neuronal damage.
Propiedades
Número CAS |
144424-76-0 |
|---|---|
Nombre del producto |
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone |
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-3-[(1S,6S)-4-methoxy-6-methylcyclohex-3-ene-1-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-13-10-16(23-2)8-9-17(13)18(21)20-15(12-24-19(20)22)11-14-6-4-3-5-7-14/h3-8,13,15,17H,9-12H2,1-2H3/t13-,15-,17-/m0/s1 |
Clave InChI |
LGATTXCNGCTFBM-UHFFFAOYSA-N |
SMILES isomérico |
C[C@H]1CC(=CC[C@@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)OC |
SMILES |
CC1CC(=CCC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)OC |
SMILES canónico |
CC1CC(=CCC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)OC |
Sinónimos |
4-benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone 4-BMCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



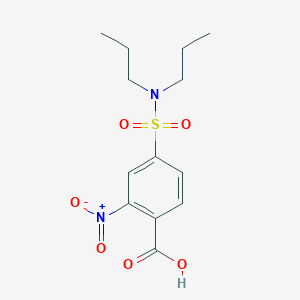
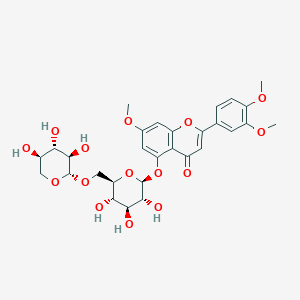
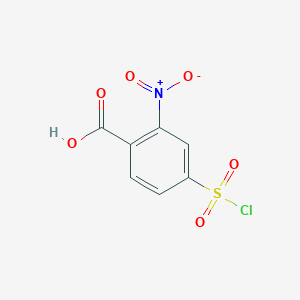
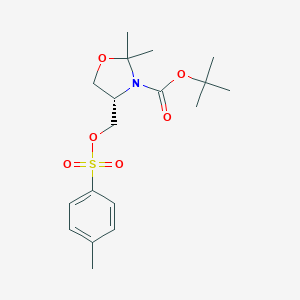
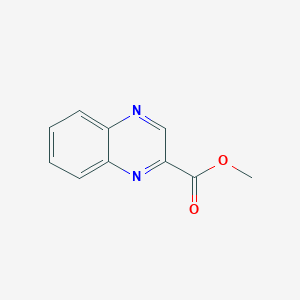
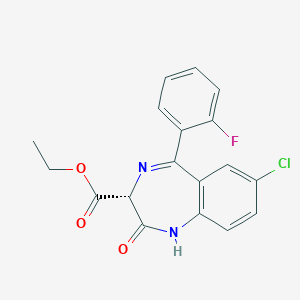
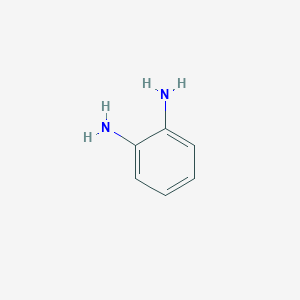
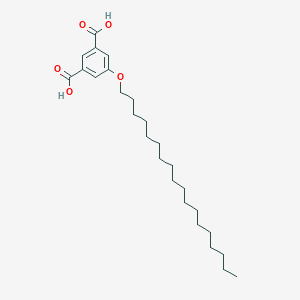
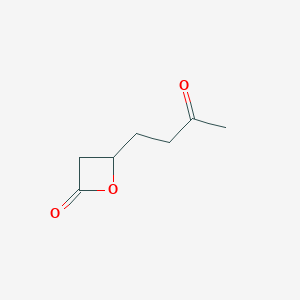
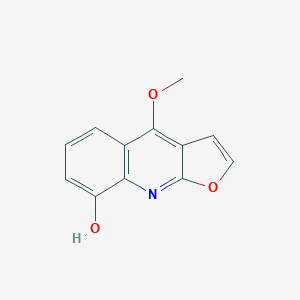
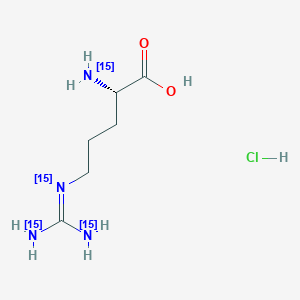
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
